molecular formula C20H26O10S B12291692 [6-Acetyloxy-2,2-dimethyl-8-(4-methylphenyl)sulfonyloxy-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate

[6-Acetyloxy-2,2-dimethyl-8-(4-methylphenyl)sulfonyloxy-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate

Cat. No.: B12291692
M. Wt: 458.5 g/mol
InChI Key: MJMXIHAIFBPIKU-UHFFFAOYSA-N
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Description

[6-Acetyloxy-2,2-dimethyl-8-(4-methylphenyl)sulfonyloxy-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate, also known by its alternative name 3,4-Di-O-acetyl-1,2-O-isopropylidene-5-O-tosyl-α-L-sorbose (CAS# 53821-66-2), is a high-purity chemical building block designed for advanced organic synthesis and pharmaceutical research . This compound features a complex molecular architecture with a spirocyclic structure and multiple protective groups, including acetyl and tosylate moieties . With a molecular formula of C20H26O10S and a molecular weight of 458.48 g/mol, it serves as a critical synthetic intermediate, particularly in the synthesis and functionalization of sugar-based molecules . The presence of the reactive tosylate group at the 5-position makes it a valuable precursor for nucleophilic substitution reactions, allowing researchers to introduce a variety of functional groups and create novel derivatives for structure-activity relationship (SAR) studies. This compound is offered exclusively For Research Use Only and is intended for use by qualified laboratory professionals. It is not intended for diagnostic, therapeutic, or any personal use. Researchers can leverage this chemical to explore new pathways in the development of complex organic molecules, including potential pharmaceuticals and specialized carbohydrates.

Properties

Molecular Formula

C20H26O10S

Molecular Weight

458.5 g/mol

IUPAC Name

[6-acetyloxy-2,2-dimethyl-8-(4-methylphenyl)sulfonyloxy-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate

InChI

InChI=1S/C20H26O10S/c1-12-6-8-15(9-7-12)31(23,24)29-16-10-25-20(11-26-19(4,5)30-20)18(28-14(3)22)17(16)27-13(2)21/h6-9,16-18H,10-11H2,1-5H3

InChI Key

MJMXIHAIFBPIKU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2COC3(COC(O3)(C)C)C(C2OC(=O)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Carbohydrate-Based Synthetic Routes

D-Glucose Conversion to Trioxaspiro Framework

The synthesis of [6-Acetyloxy-2,2-dimethyl-8-(4-methylphenyl)sulfonyloxy-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate can be achieved through a multi-step sequence starting from D-glucose, leveraging methodologies developed for related 1,6,9-trioxaspiro[4.5]decane derivatives. This approach utilizes the inherent stereochemistry of D-glucose to establish the desired stereochemical configuration in the final product.

Preparation of D-Glucose-Derived 2-Hydroxyglycal Esters

The initial transformation involves converting D-glucose to 2-hydroxyglycal esters (compounds 9a and 9b), which serve as crucial intermediates in the synthetic pathway. This process typically involves:

  • Protection of selected hydroxyl groups in D-glucose
  • Oxidation and elimination reactions to form the glycal structure
  • Esterification of remaining hydroxyl groups

In the early 1980s, practical methods were developed for converting these 2-hydroxyglycal esters into the corresponding ulosyl bromides (compounds 10a and 10b), which are essential precursors for the subsequent glycosylation reactions.

Glycosylation and Pyranodioxane Formation

The ulosyl bromides undergo glycosylation with ethylene glycol to form bicyclic pyranodioxane structures, specifically 1,4,5-trioxa-cis-decalines (e.g., compound 11a). This reaction establishes the oxygen-containing ring system that eventually forms part of the spiroacetal structure.

Ring Contraction to Form Trioxaspiro[4.5]decane Core

The critical step in this synthetic approach is the ring contraction of the pyranodioxane structure to form the 1,6,9-tri-oxaspiro[4.5]decane framework. According to research by Cuny, this transformation can be achieved through the following procedure:

  • The 1,4,5-trioxa-cis-decaline intermediate (11a, 1.07 g, 2.0 mmol) is dissolved in dichloromethane (20 mL)
  • The mixture is heated to reflux temperature (40°C)
  • A continuous conversion to a more polar intermediate (10R,S)-13a occurs
  • After approximately 2 hours, a 3:1 equilibrium of product to starting material is achieved
  • The reaction mixture is diluted with dichloromethane (100 mL) and washed with water (25 mL), saturated sodium bicarbonate solution (3 × 25 mL), and water (25 mL) again
  • After drying over sodium sulfate and evaporation, the resulting syrup is purified by flash chromatography on silica gel (5 × 4 cm column, toluene/ethyl acetate 20:1)

This process yields a mixture of 1,6,9-tri-oxaspiro[4.5]decanes that can be further functionalized to produce the target compound.

L-Sorbose-Based Approach

An alternative carbohydrate-based route can utilize L-sorbose as the starting material. This approach is particularly relevant given the structural similarity between the target compound and 3,4-Di-O-acetyl-1,2-O-isopropylidene-5-O-tosyl-α-L-sorbose (CAS 53821-66-2).

Introducing the (4-methylphenyl)sulfonyloxy Group

Preparation of p-Toluenesulfonyl Chloride (TsCl)

The introduction of the (4-methylphenyl)sulfonyloxy group requires p-toluenesulfonyl chloride (TsCl) as a key reagent. A highly efficient method for preparing TsCl involves:

  • Combining crude p-toluenesulfonic acid sodium salt (19.5 g), toluene (300 mL), and pyridine (1 mL) in a reaction vessel
  • Heating the mixture to reflux with stirring
  • Dropwise addition of thionyl chloride (18 g) below the liquid level
  • Continued reflux until the reaction solution becomes clear (approximately 1 hour)
  • Vacuum distillation to recover toluene and pyridine
  • Washing the product with cold water and drying

This procedure provides p-toluenesulfonyl chloride in 93.9% yield, making it highly efficient for large-scale preparation.

Tosylation Reaction Conditions

The tosylation of hydroxyl groups in the trioxaspiro[4.5]decane framework can be performed under the following conditions:

Table 1: Optimal Conditions for Tosylation of Trioxaspiro[4.5]decane Intermediates

Parameter Condition Notes
Solvent Dichloromethane Provides good solubility for both substrate and TsCl
Catalyst DMAP or pyridine Catalytic amounts sufficient (5-10 mol%)
Temperature Initial 0°C, then room temperature Controls reactivity and minimizes side reactions
TsCl equivalents 1.1-1.5 per hydroxyl group Excess improves conversion rates
Base Triethylamine (1.5 equiv.) Neutralizes HCl generated during reaction
Reaction time 2-12 hours Monitor by TLC for completion
Purification Flash chromatography Typical eluent: hexane/ethyl acetate or toluene/ethyl acetate

For selective tosylation at position 8, careful control of reaction conditions and potentially the use of protecting groups for other hydroxyl functionalities may be necessary.

Acetylation Methodologies

Acetylation Using Acetic Anhydride

The introduction of acetyloxy groups at positions 6 and 7 can be accomplished using acetic anhydride under various conditions. Experimental data from related compounds suggests the following protocol:

  • Dissolve the trioxaspiro[4.5]decane intermediate in dichloromethane (10-20 mL per gram)
  • Add a catalytic amount of 4-dimethylaminopyridine (DMAP, approximately 10 mol%)
  • Add acetic anhydride (2-5 equivalents per hydroxyl group)
  • Stir at room temperature for 4-12 hours (monitor by TLC)
  • Quench with methanol (5 mL)
  • Dilute with dichloromethane (100 mL per gram of starting material)
  • Wash with water, saturated NaHCO₃ solution, and water again
  • Dry over Na₂SO₄ and concentrate
  • Purify by flash chromatography

Acetylation of Similar Trioxaspiro Compounds

Specific examples of acetylation in similar trioxaspiro[4.5]decane compounds provide valuable insights for the preparation of the target compound. For instance, the synthesis of (−)-(2R,3R,4S,5S,10S)-10-Acetyloxy-3,4-Bis-Benzoyloxy-2-Methyl-1,6,9-Trioxaspiro[4.5]decane (14b) achieved yields of 94% under optimized conditions.

Table 2: Acetylation of Trioxaspiro[4.5]decane Derivatives

Substrate Acetylating Agent Conditions Product Yield Ref.
cis-decaline 11b Acetic anhydride Dichloromethane, 0°C to rt Compound 14b 94%
erythro-form (8'a) Acetic anhydride Pyridine, rt, 24h Acetoxy derivative 89.2%
6-Hydroxy-pyranone 6.13a Acetic anhydride Pyridine, rt Compound 6.14a 85%
6-Hydroxy-pyranone 6.13a Acetic acid DCC/DMAP Acetoxy derivative Not reported

Stereoselective Control in Synthesis

Achieving the correct stereochemistry in the preparation of [6-Acetyloxy-2,2-dimethyl-8-(4-methylphenyl)sulfonyloxy-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate requires careful control of reaction conditions. The stereoselectivity during the critical ring contraction step is particularly important for establishing the correct configuration at the spiro center.

The R-configuration at the spiro center can be established through stereoselective ring contraction of appropriate precursors. Evidence from related compounds suggests that this transformation occurs with retention of configuration when performed under specific conditions.

Purification and Characterization

Chromatographic Purification Methods

The purification of intermediates and the final product typically involves flash chromatography on silica gel. Based on procedures for similar compounds, the following solvent systems have proven effective:

  • Toluene/ethyl acetate mixtures (ratios ranging from 20:1 to 4:1)
  • n-Hexane/diethyl ether mixtures (ratios from 10:1 to 1:1)
  • n-Hexane/acetone systems (particularly for more polar intermediates)

For example, the purification of compound 14b was achieved using a silica gel column (5 × 5 cm) with n-hexane/diethyl ether (1:1) as the eluent, resulting in 94% yield of chromatographically uniform material.

Spectroscopic Characterization Data

The characterization of [6-Acetyloxy-2,2-dimethyl-8-(4-methylphenyl)sulfonyloxy-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate and its synthetic intermediates should include:

  • ¹H NMR spectroscopy - Particularly diagnostic are the signals for:

    • Acetyl methyl protons (typically 2.0-2.2 ppm)
    • Methyl protons of the tosyl group (approximately 2.4-2.5 ppm)
    • Aromatic protons of the tosyl group (7.2-7.8 ppm)
    • Protons adjacent to oxygen atoms (3.5-5.5 ppm)
  • ¹³C NMR spectroscopy - Key signals include:

    • Carbonyl carbons of acetyl groups (around 170 ppm)
    • Spiro carbon (typically 95-110 ppm)
    • Aromatic carbons (125-145 ppm)
    • Methyl carbons (15-25 ppm)
  • Mass spectrometry (MS-FD) for molecular weight confirmation

  • Optical rotation measurements to confirm stereochemistry

  • Elemental analysis for C, H, and S content

Complete Synthetic Pathway

The complete synthesis of [6-Acetyloxy-2,2-dimethyl-8-(4-methylphenyl)sulfonyloxy-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate can be achieved through the following sequence:

  • Preparation of D-glucose-derived 2-hydroxyglycal esters
  • Conversion to ulosyl bromides
  • Glycosylation with ethylene glycol to form pyranodioxane intermediate
  • Ring contraction to form the trioxaspiro[4.5]decane core
  • Selective protection/deprotection to expose hydroxyl groups at positions 6, 7, and 8
  • Tosylation at position 8
  • Acetylation at positions 6 and 7
  • Final purification and characterization

Table 3: Summary of Key Reaction Steps and Conditions

Step Starting Material Reagents Conditions Product Expected Yield (%) Critical Parameters
1-2 D-glucose Various Multiple steps Ulosyl bromides 70-85 Regioselectivity
3 Ulosyl bromide Ethylene glycol Glycosylation conditions Pyranodioxane 75-85 Temperature control
4 Pyranodioxane - DCM, 40°C, 2h Trioxaspiro core 50-70 Reaction time
5 Trioxaspiro core Various Selective conditions Protected intermediate 60-80 Selectivity
6 Protected intermediate TsCl, base, DMAP DCM, 0°C to rt Tosylated intermediate 70-90 Reaction monitoring
7 Tosylated intermediate Ac₂O or AcCl Base, solvent Final product 80-95 Purity control

Alternative Approaches and Optimizations

While the D-glucose-based route represents the most documented approach for preparing trioxaspiro[4.5]decane derivatives, alternative strategies may offer advantages for specific applications. These include:

  • Direct spiroacetalization of appropriately functionalized precursors
  • L-Sorbose-based approaches leveraging different stereochemical control elements
  • Ring-closing strategies from acyclic precursors with pre-established stereogenic centers

Optimization efforts should focus on:

  • Improving the yield of the ring contraction step (currently limited by equilibrium conditions)
  • Developing more regioselective methods for introducing the tosyloxy and acetyloxy groups
  • Streamlining purification procedures to minimize product loss

Chemical Reactions Analysis

Types of Reactions

[6-Acetyloxy-2,2-dimethyl-8-(4-methylphenyl)sulfonyloxy-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the acetyloxy or sulfonyloxy groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, [6-Acetyloxy-2,2-dimethyl-8-(4-methylphenyl)sulfonyloxy-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

The compound’s biological applications include its use as a probe in biochemical assays. Its functional groups can interact with various biomolecules, making it useful for studying enzyme activities and protein-ligand interactions.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties. The presence of acetyloxy and sulfonyloxy groups suggests possible applications in drug design, particularly in the development of anti-inflammatory and anticancer agents.

Industry

Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer synthesis and as a precursor for advanced materials.

Mechanism of Action

The mechanism of action of [6-Acetyloxy-2,2-dimethyl-8-(4-methylphenyl)sulfonyloxy-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate involves its interaction with specific molecular targets. The acetyloxy groups can undergo hydrolysis to release acetic acid, which may modulate biological pathways. The sulfonyloxy group can participate in redox reactions, affecting cellular redox states and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The table below highlights key structural differences among spirocyclic compounds:

Compound Name / Class Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Reference
Target Compound 1,3,10-trioxaspiro[4.5]decane 6-Acetyloxy, 8-(4-methylphenyl)sulfonyloxy, 2,2-dimethyl C₂₃H₂₈O₁₀S ~508.5 (calculated)
8-O-Acetylshanzhiside Methyl Ester Cyclopenta[c]pyran Acetyloxy, hydroxyl, methyl ester, glycosyl group C₂₁H₂₈O₁₁ 456.44
7-Oxa-9-aza-spiro[4.5]decane-6,10-diones 7-oxa-9-aza-spiro[4.5]decane Benzothiazolyl, dimethylaminophenyl, hydroxylphenyl Varies ~450–550 (estimated)
6,9-Diazaspiro[4.5]decanes (7a–f) 6,9-diazaspiro[4.5]decane Aryl, acetamide Varies ~300–400 (estimated)
Methoxycarbonyl-aza-spiro[5.4]decane (10) 8-aza-spiro[5.4]decane Methoxycarbonyl, phthalimidoamino C₂₀H₂₃N₃O₆ 401.42 (calculated)

Key Observations:

  • Ring Size : The spiro[5.4]decane core in Compound 10 exhibits reduced steric strain compared to spiro[4.5] systems, which may influence conformational preferences.

Functional and Application Comparison

Compound Class Key Applications Functional Insights Reference
Target Compound Potential intermediate for sulfonate-based prodrugs or polymer synthesis. Sulfonyloxy groups act as leaving groups in nucleophilic substitutions.
8-O-Acetylshanzhiside Methyl Ester Pharmacological research, reference standards, food/cosmetic additives. Acetyloxy and glycosyl groups enhance bioavailability.
7-Oxa-9-aza-spiro[4.5]decane-6,10-diones Organic synthesis; fluorescence/biological activity due to benzothiazolyl groups. Electron-deficient benzothiazolyl moieties enable π-π interactions.
6,9-Diazaspiro[4.5]decanes (7a–f) Intermediates for bioactive molecules (e.g., kinase inhibitors). Acetamide substituents modulate solubility and target binding.

Key Observations:

  • Bioactivity : Nitrogen-containing spirocycles (e.g., 6,9-diazaspiro and 7-oxa-9-aza-spiro) are more commonly associated with pharmacological activity than oxygen-rich analogs like the target compound.
  • Industrial Use : The target compound’s sulfonate group may make it suitable for surfactants or polyelectrolyte synthesis, whereas 8-O-acetylshanzhiside’s glycosyl group aligns with natural product derivatization .

Biological Activity

The compound [6-Acetyloxy-2,2-dimethyl-8-(4-methylphenyl)sulfonyloxy-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate is a complex organic molecule characterized by a spirocyclic structure. Its unique combination of functional groups—acetoxy, sulfonyloxy, and aromatic components—suggests potential for diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C20H26O10SC_{20}H_{26}O_{10}S, with a molecular weight of 458.5 g/mol. The spirocyclic architecture contributes to its reactivity and interaction with biological systems.

PropertyValue
Molecular FormulaC20H26O10S
Molecular Weight458.5 g/mol
Structural FeaturesSpirocyclic, acetoxy, sulfonyloxy

Predicted Biological Activities

Based on its structural features, [6-Acetyloxy-2,2-dimethyl-8-(4-methylphenyl)sulfonyloxy-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate is predicted to exhibit several biological activities:

  • Anti-inflammatory Activity : Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines.
  • Analgesic Properties : The presence of aromatic groups suggests potential analgesic effects.
  • Anticancer Activity : Structural analogs have been associated with cytotoxic effects against various cancer cell lines.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The sulfonyloxy group may interact with enzymes involved in inflammatory processes.
  • Cell Signaling Modulation : The compound could influence signaling pathways related to pain and inflammation.
  • DNA Interaction : Potential anticancer properties may arise from the ability to intercalate with DNA or inhibit DNA repair mechanisms.

Case Studies and Research Findings

Research has indicated that compounds with similar structures exhibit significant biological activities. For instance:

  • A study on related spirocyclic compounds reported anti-inflammatory effects through the inhibition of cyclooxygenase enzymes (COX) .
  • Another investigation found that analogs with aromatic substitutions displayed cytotoxicity against breast cancer cell lines .

Comparative Analysis

To better understand the uniqueness of this compound's biological activity, it can be compared with other structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Compound ASpirocyclicAnti-inflammatory
Compound BContains sulfonyloxyAnticancer
Compound CAromatic substitutionsAnalgesic properties

This table highlights that while many compounds share structural characteristics, the specific combination of functional groups in [6-Acetyloxy-2,2-dimethyl-8-(4-methylphenyl)sulfonyloxy-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate may confer distinct pharmacological properties.

Synthesis and Applications

The synthesis involves multiple steps starting from readily available precursors. Key steps include:

  • Formation of the Spirocyclic Core : Cyclization under acidic conditions.
  • Introduction of Functional Groups : Esterification for acetyloxy and sulfonation for sulfonyloxy groups.

Potential applications include:

  • Medicinal Chemistry : Development of novel therapeutic agents targeting inflammation and cancer.
  • Chemical Industry : Production of specialty chemicals with unique properties.

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